3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1888830-80-5
VCID: VC3186483
InChI: InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3
SMILES: CN1C2=C(C=CC=C2OC)C=C(C1=O)CN
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one

CAS No.: 1888830-80-5

Cat. No.: VC3186483

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one - 1888830-80-5

Specification

CAS No. 1888830-80-5
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3
Standard InChI Key VSJNAOGBUOVXNO-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2OC)C=C(C1=O)CN
Canonical SMILES CN1C2=C(C=CC=C2OC)C=C(C1=O)CN

Introduction

Chemical Identity and Properties

3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is characterized by its quinolinone structure with specific functional group substitutions. The compound has been registered with CAS number 1888830-80-5 and possesses a molecular formula of C12H14N2O2 with a corresponding molecular weight of 218.25 g/mol. The IUPAC name is 3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one, representing its core structure and key substituents.

Structurally, this compound belongs to the quinolinone class, which features a bicyclic structure composed of a benzene ring fused to a pyridone ring. The specific substitution pattern includes several functional groups that define its chemical identity:

  • An aminomethyl group at position 3

  • A methoxy group at position 8

  • A methyl group at position 1

  • A carbonyl group at position 2

This arrangement of functional groups contributes to its physicochemical properties and potential biological activities. The presence of both hydrogen bond donors (aminomethyl group) and acceptors (carbonyl and methoxy groups) suggests potential for multiple interaction points with biological targets.

Table 1: Physicochemical Properties of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one

PropertyValueReference
CAS Number1888830-80-5
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
IUPAC Name3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one
InChIInChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3
Chemical ClassQuinolinone derivative

Structural Significance of the Quinolinone Scaffold

The quinoline core, from which quinolinones are derived, is recognized as an important pharmacophore with the chemical formula C9H7N . This heterocyclic aromatic compound serves as a fundamental building block for numerous bioactive molecules with diverse therapeutic applications. The transformation from quinoline to quinolinone involves oxidation at position 2, resulting in a 2(1H)-quinolinone structure that significantly alters the electronic distribution and hydrogen-bonding capabilities of the molecule.

In 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, each substitution contributes to its potential biological profile:

  • The aminomethyl group at position 3 provides a basic center and hydrogen bond donor capabilities, potentially enhancing interaction with acidic residues in biological targets

  • The methoxy group at position 8 contributes to lipophilicity and offers hydrogen bond acceptor properties, potentially improving membrane permeability

  • The N-methylation at position 1 prevents the formation of an NH hydrogen bond donor at this position and may affect the compound's metabolic stability

  • The carbonyl group at position 2 is a key feature of quinolinones, providing a hydrogen bond acceptor site

These structural features collectively determine the compound's ability to interact with biological targets and influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles .

CompoundStructural FeaturesBiological ActivityReference
2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol2(3H)-ylidene)methyl)quinolin-1-ium iodideFluorostyryl, methylbenzothiazole groupAntibacterial activity against MRSA, VRE, and NDM-1 E. coli
(E)-N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamideFluorophenyl, methoxyquinolin groupAnti-HIV-1 activity (IC50 3.35 ± 0.87 and 2.57 ± 0.71 μM)
3-chloro-1-(4-methoxy-phenyl)-4-(tetrazolo[1,5-a]quinoline-4-yl)azetidine-2-oneMethoxyphenyl, tetrazoloquinoline groupAnti-inflammatory and analgesic activities
5-Butoxy-2-tert-butyl-6-methoxy-8-nitroquinolineButoxy, tert-butyl, methoxy groupsPotential antimalarial activity
3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-oneAminomethyl, methoxy, N-methyl groupsPotential anticancer activity

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) in quinolinone derivatives provides valuable insights into the potential biological activities of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one. The literature describes various quinoline derivatives with different substitution patterns and their corresponding biological activities, offering comparative frameworks for analysis.

The position and nature of substituents on the quinoline ring significantly influence antimicrobial activity. Compounds with methoxy groups at position 6 and various substitutions at positions 2, 4, and 5 have demonstrated antibacterial properties . For example, 2-tert-butyl-substituted quinolines with methoxy groups at position 6 and various alkoxy or phenoxy groups at position 5 have been synthesized and evaluated for biological activities .

The presence of halogen substituents, particularly fluorine, appears to enhance antiviral activity in some quinoline derivatives . This is exemplified by compounds like (E)-N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide, which has demonstrated significant anti-HIV-1 activity .

The incorporation of bulky groups, such as tert-butyl at position 2, has been explored in the development of antimalarial agents based on 8-quinolinamines . Compounds like 5-Butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline have been synthesized and characterized for potential biological applications .

Based on these observations, the specific substitution pattern in 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one could potentially influence its biological activity as follows:

  • The aminomethyl group at position 3 might contribute to binding interactions with specific biological targets, potentially enhancing affinity for enzymes or receptors

  • The methoxy group at position 8 could enhance lipophilicity and membrane penetration, potentially improving bioavailability

  • The N-methyl group at position 1 may affect the compound's metabolic stability and binding orientation within target sites

Structural FeaturePotential Contribution to ActivityPossible Therapeutic ApplicationReference
Quinolinone scaffoldCore pharmacophore with diverse biological activitiesMultiple (antibacterial, antiviral, anticancer)
Aminomethyl group at position 3Hydrogen bond donor, potential binding to enzymes/receptorsEnzyme inhibition, receptor modulation
Methoxy group at position 8Lipophilicity enhancement, hydrogen bond acceptorImproved cell penetration, target binding
N-methyl group at position 1Altered electronic distribution, metabolic stabilityModified pharmacokinetic profile
Carbonyl group at position 2Hydrogen bond acceptor, electronic effectsEnhanced binding to biological targets

Research Challenges and Future Directions

Despite the promising potential of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, several challenges must be addressed in its development as a therapeutic agent. These challenges are common to many quinolinone derivatives and reflect broader issues in drug discovery and development.

Selectivity and Off-Target Effects

A primary challenge in developing quinoline-based therapeutics is achieving sufficient selectivity for intended targets while minimizing off-target effects. Quinolines and quinolinones interact with multiple biological targets, which can lead to undesired side effects. Detailed structure-activity relationship studies would be essential to optimize the selectivity profile of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one for specific therapeutic applications.

Pharmacokinetic Optimization

Optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for the successful development of any drug candidate. For 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, specific attention would need to be paid to:

  • Solubility and bioavailability

  • Metabolic stability and potential for drug-drug interactions

  • Toxicity profile and therapeutic window

  • Blood-brain barrier penetration (if CNS applications are considered)

Resistance Development

For antimicrobial applications, the emergence of resistance is a significant concern. While some quinoline derivatives have shown activity against resistant bacterial strains , long-term efficacy would require ongoing research into novel mechanisms of action and combination strategies to mitigate resistance development.

Synthetic Accessibility

Developing efficient and scalable synthetic routes for complex quinolinone derivatives presents another challenge. Future research should focus on improving synthetic methodologies for 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one to enable larger-scale production and structural modification for SAR studies.

Future Research Directions

Several promising research directions could advance the development of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one:

  • Comprehensive biological screening against diverse targets to identify the most promising therapeutic applications

  • Detailed structure-activity relationship studies through the synthesis of structural analogs with modified substituents

  • Investigation of the molecular mechanisms underlying any observed biological activities

  • Computational modeling to predict interactions with potential biological targets

  • Development of improved synthetic methods for preparation of this compound and related derivatives

  • Exploration of combination therapies where this compound might act synergistically with established drugs

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